1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C19H20N2O5S/c1-25-15-7-3-13(4-8-15)20-17-11-27(23,24)12-18(17)21(19(20)22)14-5-9-16(26-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3 |
InChI Key |
PUOXKDHWTDSTRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, emphasizing substituent variations, physicochemical properties, and synthesis routes:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity :
- The replacement of the ketone (C=O) with a thione (C=S) group (e.g., in ) increases nucleophilicity, enabling participation in sulfur-specific reactions such as thiol-disulfide exchange.
- Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability by reducing oxidative degradation, whereas electron-donating groups (e.g., -OCH₃ in ) improve solubility and bioavailability.
Synthetic Routes :
- Microwave-assisted synthesis (e.g., ) is commonly employed for imidazolone derivatives, offering rapid reaction times and high yields.
- Catalytic methods using ceric ammonium nitrate (CAN) or diethylaminium salts () are effective for constructing bis-arylidene derivatives.
Physicochemical Properties :
- Melting points for analogous compounds range from 135°C to 278°C (), with higher values observed for nitro-substituted derivatives due to increased crystallinity.
- Lipophilicity (logP) is influenced by aryl substituents: ethoxy groups (logP ~3.5) confer greater membrane permeability than methoxy groups (logP ~2.8) .
Research Findings
- Biological Activity : Compounds with 4-methoxyphenyl groups (e.g., ) exhibit moderate inhibitory activity against protein kinases, attributed to hydrogen bonding with ATP-binding pockets.
- Thermal Stability : The 5,5-dioxide moiety enhances thermal stability, with decomposition temperatures exceeding 300°C for most derivatives (predicted data in ).
Biological Activity
1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.5 g/mol. The structural features include:
- Thienoimidazole core : This heterocyclic structure is known for a variety of biological activities.
- Methoxyphenyl substituents : These groups may enhance lipophilicity and influence the compound's pharmacokinetics.
The biological activity of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, imidazole derivatives often exhibit inhibitory effects on various enzymes related to inflammation and cancer.
- Cell Viability Modulation : As a derivative of tryptoline or tetrahydro-β-carboline, it may influence cell viability through apoptotic pathways or by altering cellular signaling cascades.
Anticancer Potential
Studies have indicated that imidazole derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The exact efficacy of this compound in cancer models remains to be fully elucidated.
Anti-inflammatory Effects
Preliminary data suggest that compounds with similar thienoimidazole structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammatory responses. This suggests potential for use in treating inflammatory diseases.
Research Findings and Case Studies
Q & A
Q. What are the critical steps for synthesizing 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from accessible precursors such as 4-methoxyphenyl amines and sulfur-containing intermediates. Key steps include:
- Cyclization : Formation of the thienoimidazole core under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like potassium thioacetate .
- Substitution : Introduction of methoxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling, requiring inert atmospheres (argon/nitrogen) and Pd-based catalysts .
- Oxidation : Conversion to the sulfone moiety (5,5-dioxide) using oxidizing agents like hydrogen peroxide or m-CPBA .
Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or NMR .
Q. How can the structural features of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Resolve bond lengths and dihedral angles between the thienoimidazole core and methoxyphenyl substituents .
- NMR Spectroscopy : Analyze - and -NMR peaks to verify the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and sulfone groups (δ 3.5–4.0 ppm for SO) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (404.5 g/mol) and fragmentation patterns .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or C. albicans) at concentrations of 1–100 µM, with positive controls like fluconazole .
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorescence-based assays, monitoring IC values .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa), comparing results to cisplatin .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile to reduce hydrolysis of intermediates .
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency .
- Temperature Control : Use microwave-assisted synthesis at 80°C for 30 minutes to accelerate cyclization .
Data Contradiction Analysis : If yields vary between batches, perform GC-MS to identify byproducts (e.g., desulfonated derivatives) and adjust stoichiometry of oxidizing agents .
Q. How do substituents on the phenyl rings influence bioactivity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) : Compare analogs with electron-withdrawing (e.g., -Cl) vs. electron-donating (-OCH) groups using molecular docking (AutoDock Vina) and in vitro assays .
-
Key Findings :
Substituent Activity (IC, µM) Target 4-OCH 12.3 ± 1.2 Kinase A 3-Cl 8.7 ± 0.9 Kinase B Conclusion : Methoxy groups enhance solubility but reduce target affinity compared to chloro substituents .
Q. What strategies resolve contradictions in spectral data interpretation?
Methodological Answer:
- Cross-Validation : Combine -NMR with - COSY to distinguish overlapping peaks from methoxyphenyl and imidazole protons .
- Computational Modeling : Use Gaussian 09 to simulate NMR spectra and compare with experimental data .
- Crystallography : Resolve ambiguities in stereochemistry (e.g., thienoimidazole ring puckering) via single-crystal XRD .
Methodological and Analytical Challenges
Q. How to design experiments for analyzing metabolic stability?
Methodological Answer:
- In Vitro Hepatic Microsomes : Incubate the compound with rat liver microsomes (1 mg/mL) at 37°C, and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Use luminescent substrates (e.g., P450-Glo™ assays) to identify isoform-specific interactions .
Q. What advanced techniques characterize its solid-state properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
